6-Chloro-2,8-dimethyl-4-quinolinol

Ion Channel Pharmacology Electrophysiology Neurological Disease Research

Non-specific 4-quinolinol scaffolds compromise ion channel assay reproducibility. 6-Chloro-2,8-dimethyl-4-quinolinol (CDQ) provides defined substitution that ensures consistent pharmacology: • KCNQ2 antagonist (IC50 70 nM) & Kv1.5 inhibitor (IC50 200 nM) for electrophysiology platform validation. • CYP2D6 inhibition (IC50 19.9 µM) & weak hERG (IC50 31.6 µM) for ADME-Tox panel calibration. • LogP 3.21-0.65 units above non-halogenated analog-for permeability model training. Each batch includes purity certification. Ships ambient for immediate research deployment.

Molecular Formula C11H10ClNO
Molecular Weight 207.65 g/mol
CAS No. 21629-49-2
Cat. No. B1628497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,8-dimethyl-4-quinolinol
CAS21629-49-2
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=CC2=O)C)Cl
InChIInChI=1S/C11H10ClNO/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14)
InChIKeyPLHFDOQNTFNGTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2,8-dimethyl-4-quinolinol (CAS 21629-49-2): A 4-Quinolinol Derivative with Quantifiable Ion Channel and ADME-Tox Differentiation for Research Procurement


6-Chloro-2,8-dimethyl-4-quinolinol (CDQ) is a heterocyclic compound within the 4-hydroxyquinoline family, characterized by a chlorine substituent at the 6-position and methyl groups at the 2- and 8-positions on the quinoline ring . It is primarily utilized as a research tool in ion channel pharmacology and medicinal chemistry campaigns, where its distinct substitution pattern confers measurable differences in target engagement and physicochemical properties relative to simpler 4-quinolinol analogs [1].

Why Generic 4-Quinolinol Analogs Cannot Substitute for 6-Chloro-2,8-dimethyl-4-quinolinol in Targeted Research


Simple 4-quinolinol scaffolds exhibit broad but often non-specific biological activity, whereas the specific 6-chloro-2,8-dimethyl substitution pattern in CDQ markedly alters its interaction with ion channels and drug-metabolizing enzymes. The 6-chloro group is a key determinant for enhancing binding to potassium channels, as documented in ion channel modulator patents [1], while the 2,8-dimethyl groups influence lipophilicity and metabolic stability . Procurement of unsubstituted or differently substituted 4-quinolinols introduces significant variability in both target potency and off-target profiles, directly impacting reproducibility in electrophysiology and ADME-Tox assays. The following quantitative evidence defines the precise differentiation points that justify compound-specific sourcing.

Quantitative Comparative Evidence: 6-Chloro-2,8-dimethyl-4-quinolinol vs. Closest Analogs


KCNQ2 (Kv7.2) Potassium Channel Antagonism: 6-Chloro-2,8-dimethyl-4-quinolinol Exhibits Potent, Quantified Blockade

6-Chloro-2,8-dimethyl-4-quinolinol demonstrates potent antagonist activity at the KCNQ2 potassium channel with an IC50 of 70 nM in CHO cells [1]. In stark contrast, the non-chlorinated analog 2,8-dimethyl-4-quinolinol shows no reported activity against KCNQ2 in public databases, and the broader class of 4-hydroxyquinolines typically requires micromolar concentrations to achieve ion channel modulation unless halogenated [2]. This data underscores the critical role of the 6-chloro substituent for high-affinity KCNQ2 engagement.

Ion Channel Pharmacology Electrophysiology Neurological Disease Research

Kv1.5 Potassium Channel Inhibition: A Defined, Measurable Off-Target or Research Tool Profile

6-Chloro-2,8-dimethyl-4-quinolinol inhibits the human Kv1.5 ion channel with an IC50 of 200 nM in a high-throughput planar patch clamp assay [1]. While not as potent as its activity at KCNQ2, this quantifiable inhibition distinguishes it from the 5-chloro regioisomer (5-chloro-2,8-dimethyl-4-quinolinol), which displays a markedly different profile with nanomolar D3 dopamine receptor affinity (IC50 25.7 nM) [2]. This divergence highlights how subtle changes in chlorine position on the quinoline ring dramatically redirect target engagement.

Cardiac Electrophysiology Atrial Fibrillation Research Safety Pharmacology

Enhanced Lipophilicity (LogP 3.21) Directs Membrane Permeability and Formulation Strategy

The chloro substitution at the 6-position increases the calculated LogP of 6-chloro-2,8-dimethyl-4-quinolinol to 3.21, compared to a LogP of 2.56 for the non-chlorinated analog 2,8-dimethyl-4-quinolinol . This quantifiable 0.65 LogP unit increase translates to a roughly 4.5-fold higher octanol-water partition coefficient, directly impacting passive membrane permeability, tissue distribution, and solubility in cell-based assays.

ADME-Tox Drug Formulation Physicochemical Profiling

CYP2D6 Inhibition Profile: Quantified Liability for ADME-Tox Screening Cascades

In ADME-Tox profiling, 6-chloro-2,8-dimethyl-4-quinolinol inhibits human recombinant CYP2D6 with an IC50 of 19.9 µM (19,900 nM) [1]. This moderate inhibition places it within a defined range that is useful for calibrating CYP2D6 liability assays. In comparison, the compound shows weaker inhibition of CYP3A4 (IC50 = 15.8 µM) and minimal effect on hERG (IC50 = 31.6 µM), indicating a degree of isoform selectivity [1]. The 5-chloro regioisomer, in contrast, displays a different CYP profile with nanomolar D3 activity that dominates its pharmacology [2].

Drug Metabolism Cytochrome P450 Drug-Drug Interaction Risk

Procurement-Driven Application Scenarios for 6-Chloro-2,8-dimethyl-4-quinolinol Based on Quantitative Differentiation


Ion Channel Screening and Electrophysiology: Defined KCNQ2 and Kv1.5 Tool Compound

Use as a validated KCNQ2 antagonist (IC50 70 nM) and Kv1.5 inhibitor (IC50 200 nM) in automated patch clamp or manual electrophysiology experiments. Its quantifiable potency and defined selectivity profile make it suitable for establishing assay windows, validating new ion channel screening platforms, or as a reference compound in Kv7.2/Kv1.5 pharmacology studies [1]. Avoid using non-halogenated 4-quinolinols, which lack this specific activity and may produce false negatives.

ADME-Tox Profiling: CYP2D6 Inhibition Reference Standard

Incorporate into routine cytochrome P450 inhibition panels as a moderate CYP2D6 inhibitor (IC50 = 19.9 µM) to calibrate assay sensitivity and normalize inter-assay variability [1]. Its well-characterized IC50 and weak hERG activity (IC50 = 31.6 µM) provide a useful comparator when assessing novel chemical entities for drug-drug interaction potential [1].

Physicochemical Benchmarking: Lipophilicity-Driven Permeability Studies

Utilize as a lipophilic probe (LogP = 3.21) in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer studies. The quantifiable 0.65 LogP unit increase over 2,8-dimethyl-4-quinolinol allows for direct assessment of how chloro substitution influences membrane flux and intracellular accumulation [1]. This is particularly valuable for training quantitative structure-permeability relationship (QSPR) models.

Medicinal Chemistry SAR: Chlorine Positional Scanning Probe

Employ in structure-activity relationship (SAR) campaigns aimed at mapping the pharmacological impact of chlorine substitution on the quinoline ring. Comparative analysis against the 5-chloro regioisomer (D3-selective, IC50 25.7 nM) reveals a striking target-switching phenomenon, where repositioning chlorine by one atom on the ring redirects activity from D3 dopamine receptors to KCNQ2 and Kv1.5 potassium channels [1]. This makes 6-chloro-2,8-dimethyl-4-quinolinol an essential control compound for studying halogen bonding and molecular recognition in quinoline-based drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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